Montelukast was originally developed by Merck & Co. and is classified as a leukotriene receptor antagonist. The specific compound, 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride, falls under the broader category of synthetic organic compounds with applications in respiratory medicine. It is important to note that the modifications in its structure may influence its efficacy and safety profile compared to the parent compound.
The synthesis of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride involves several key steps, often beginning with the precursor Montelukast free acid. Various synthetic pathways have been reported, including:
The molecular structure of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride can be described as follows:
The structural modifications compared to Montelukast may affect the compound's binding affinity to leukotriene receptors, influencing therapeutic outcomes .
Chemical reactions involving 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride primarily focus on:
The mechanism of action for 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride aligns with that of other leukotriene receptor antagonists:
The physical and chemical properties of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride include:
These properties are essential for formulating effective pharmaceutical dosage forms .
The primary applications of 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3